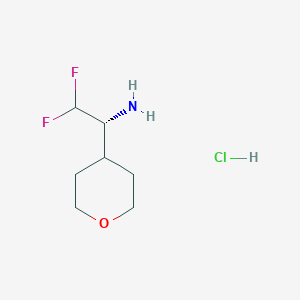

(1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves strategic incorporation of fluorine atoms into organic frameworks, leveraging specific reactivity patterns. For instance, the efficient synthesis of 1-(naphthalen-1-yl)ethanamine, a structurally related compound, highlights the importance of enantioselective synthesis in obtaining optically pure intermediates, crucial for the synthesis of compounds with specific stereochemistry (Mathad et al., 2011). The resolution of racemic mixtures to obtain the desired enantiomer with high enantiomeric excess demonstrates the meticulous control required in synthesizing structurally and stereochemically complex fluorinated compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the electron-withdrawing effects of fluorine, which can impact the compound's overall geometry and electronic distribution. Studies on polymorphism in pharmaceutical compounds, such as the work by Vogt et al. (2013), reveal how slight modifications in molecular structure can result in different polymorphic forms, each with distinct physical and chemical properties (Vogt et al., 2013). This highlights the significance of understanding the molecular structure for predicting the behavior of fluorinated compounds in various environments.

Chemical Reactions and Properties

Fluorinated compounds are known for their unique reactivity, which is significantly influenced by the strong electronegativity of fluorine. Research on the synthesis and reaction of difluorinated carbonyl compounds by Peng and Shreeve (2005) underscores the reactivity of fluorinated intermediates under various conditions, leading to a broad range of potential chemical transformations (Peng & Shreeve, 2005). These reactions are crucial for the development of novel fluorinated compounds with desired chemical properties.

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, melting point, and boiling point, are often distinct from their non-fluorinated counterparts. The introduction of fluorine atoms can lead to increased stability and resistance to degradation, making these compounds particularly valuable in pharmaceuticals and materials science. The study of polymorphism, as discussed by Vogt et al. (2013), also points to the importance of understanding the solid-state properties of these compounds, which can influence their behavior in practical applications.

Chemical Properties Analysis

The chemical properties of fluorinated compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are markedly influenced by the presence of fluorine atoms. The study on the electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid by Takashi et al. (2005) illustrates how fluorination can alter the chemical properties of organic molecules, enabling the synthesis of highly fluorinated products with unique chemical behaviors (Takashi et al., 2005).

Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis for Cinacalcet : An efficient synthesis and practical resolution of (1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride was described as a key intermediate in the synthesis of Cinacalcet hydrochloride. This process was optimized for industrial scale production, with a focus on achieving high enantiomeric excess and maximizing yield through racemization of undesired isomers (Mathad et al., 2011).

Antimicrobial and Antifungal Activity : A study on substituted 6-fluorobenzo[d]thiazole amides, synthesized from (1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine, revealed significant antibacterial and antifungal activities. These compounds were shown to be comparable or slightly better in effectiveness than some medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).

Pharmaceutical and Biocidal Applications

Biocidal Properties : 2-(Decylthio)ethanamine hydrochloride, a compound related to (1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride, demonstrated broad-spectrum activity against bacteria, fungi, and algae. It was also noted for its biofilm and corrosion inhibition properties in various water systems (Walter & Cooke, 1997).

Inhibition of Acetylcholinesterase : Novel phenyl ureas synthesized from (1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine displayed excellent inhibition activity against acetylcholinesterase and butyrylcholinesterase, indicating potential for development into therapeutic agents (Pejchal et al., 2011).

Industrial and Environmental Applications

- Electrochemical Fluorination : Studies on the electrochemical fluorination of esters derived from related compounds indicate the potential for industrial applications in synthesizing fluorinated organic compounds, which are important in various chemical industries (Takashi et al., 2005).

properties

IUPAC Name |

(1R)-2,2-difluoro-1-(oxan-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO.ClH/c8-7(9)6(10)5-1-3-11-4-2-5;/h5-7H,1-4,10H2;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHNIZLDJNJIAN-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@H](C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2485189.png)

![3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2485193.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)